- Preparation of quinuclidine compounds for modulating α7-nicotinic acetylcholine receptor activity, World Intellectual Property Organization, , ,
Cas no 959238-96-1 (6-(Trifluoromethoxy)-1H-indole-3-carboxylic acid)
959238-96-1 structure
Product Name:6-(Trifluoromethoxy)-1H-indole-3-carboxylic acid
CAS-Nr.:959238-96-1
MF:C10H6F3NO3
MW:245.15475320816
CID:1006215
Update Time:2023-09-11
6-(Trifluoromethoxy)-1H-indole-3-carboxylic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6-(Trifluoromethoxy)-1H-indole-3-carboxylic acid
- 6-(Trifluoromethoxy)-1H-indole-3-carboxylic acid (ACI)
-
- Inchi: 1S/C10H6F3NO3/c11-10(12,13)17-5-1-2-6-7(9(15)16)4-14-8(6)3-5/h1-4,14H,(H,15,16)
- InChI-Schlüssel: FCXHCKYCORWSJP-UHFFFAOYSA-N
- Lächelt: O=C(C1C2C(=CC(=CC=2)OC(F)(F)F)NC=1)O
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 3
Experimentelle Eigenschaften
- Dichte: 1.583±0.06 g/cm3 (20 ºC 760 Torr),
- Löslichkeit: Sehr leicht löslich (0,29 g/l) (25°C),
6-(Trifluoromethoxy)-1H-indole-3-carboxylic acid Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium bromide Solvents: Dichloromethane ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, rt; 3 h, rt
1.3 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, 45 °C
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Acetic acid , Water ; 16 h, 50 psi, rt
1.5 Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt
1.6 Reagents: Water ; cooled
1.7 Reagents: Sodium hydroxide Solvents: Water ; 4 h, 90 °C; 90 °C → rt
1.8 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, rt; 3 h, rt
1.3 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, 45 °C
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Acetic acid , Water ; 16 h, 50 psi, rt
1.5 Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt
1.6 Reagents: Water ; cooled
1.7 Reagents: Sodium hydroxide Solvents: Water ; 4 h, 90 °C; 90 °C → rt
1.8 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referenz
6-(Trifluoromethoxy)-1H-indole-3-carboxylic acid Raw materials
6-(Trifluoromethoxy)-1H-indole-3-carboxylic acid Preparation Products
6-(Trifluoromethoxy)-1H-indole-3-carboxylic acid Verwandte Literatur
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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